TBK1 inhibitor-1
Description
Significance of TANK-Binding Kinase 1 (TBK1) in Cellular Homeostasis and Disease Pathogenesis
TANK-Binding Kinase 1 (TBK1) is a crucial enzyme involved in a wide array of cellular processes essential for maintaining health. frontiersin.orgacs.org It is a key player in the innate immune system, orchestrating the body's initial defense against invading pathogens like viruses. tandfonline.comnih.gov TBK1 helps to activate signaling pathways that lead to the production of interferons and other inflammatory molecules, which are vital for fighting off infections. mdpi.comnih.gov
Beyond its role in immunity, TBK1 is also involved in several other fundamental cellular functions. These include:
Autophagy: The process of clearing out damaged cellular components to maintain cellular health. researchgate.netcas.org
Cell Proliferation and Survival: Regulating the growth and lifespan of cells. acs.orgcas.org
Metabolism: Influencing how cells process glucose and lipids. mdpi.comcas.org
Due to its central role in these processes, the dysregulation of TBK1 activity has been implicated in the development of a variety of diseases. researchgate.net Aberrant TBK1 signaling is linked to:
Inflammatory and Autoimmune Diseases: Where an overactive immune response leads to chronic inflammation and tissue damage. mdpi.comnih.gov
Cancer: TBK1 can either promote or suppress tumor growth depending on the context, making its role in cancer complex. tandfonline.comfrontiersin.org Dysregulated TBK1 has been observed in cancers such as lung, breast, and melanoma. acs.org
Neurodegenerative Diseases: Mutations in the TBK1 gene have been identified as a cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). frontiersin.orgparkinsonsroadmap.orggrantome.com
Metabolic Syndromes: Imbalances in TBK1 activity can contribute to metabolic disorders. mdpi.com
The multifaceted nature of TBK1's function underscores its importance in maintaining cellular equilibrium and highlights why its malfunction can have such significant consequences for human health. mdpi.comresearchgate.net
Overview of TBK1 Kinase as a Therapeutic Target in Academic Research
The critical role of TBK1 in various disease processes has made it a significant focus of academic research for therapeutic intervention. tandfonline.commdpi.comoup.com Scientists are actively exploring the potential of inhibiting TBK1 as a strategy to treat a range of conditions, from cancer to autoimmune disorders. researchgate.net The rationale behind targeting TBK1 lies in its ability to influence multiple signaling pathways involved in disease progression. nih.govmdpi.com
In the context of cancer, research has shown that some cancer cells, particularly those with mutations in the KRAS gene, are dependent on TBK1 for their survival and growth. researchgate.netaacrjournals.org This has led to the investigation of TBK1 inhibitors as a potential treatment for these types of cancers. aacrjournals.org However, the role of TBK1 in cancer is complex, as it can also have tumor-suppressing functions. frontiersin.org Therefore, a key area of research is to understand the specific contexts in which targeting TBK1 would be beneficial. tandfonline.com
In the realm of inflammatory and autoimmune diseases, the focus is on dampening the overactive immune responses mediated by TBK1. mdpi.comoup.com By inhibiting TBK1, researchers aim to reduce the production of inflammatory molecules and thereby alleviate the symptoms of these conditions. mdpi.com
Furthermore, the discovery of TBK1 mutations in neurodegenerative diseases like ALS has opened up new avenues for research into the development of therapies that could potentially correct the defects caused by these mutations. frontiersin.orggrantome.com
Despite the promising potential, the development of TBK1 inhibitors is not without its challenges. One of the main hurdles is achieving selectivity, meaning the inhibitor should target TBK1 specifically without affecting other closely related kinases, which could lead to unwanted side effects. acs.orgcas.org Additionally, because TBK1 is involved in many essential cellular functions, completely blocking its activity could be detrimental. acs.org Therefore, current research is also focused on developing strategies for cell-specific inhibition to target TBK1 only in the diseased cells. mdpi.com
Historical Context and Evolution of TBK1 Inhibitor Development in Research
The journey of developing inhibitors for protein kinases, the family of enzymes to which TBK1 belongs, began in the late 1970s and early 1980s with the discovery of the first few kinases and their non-specific inhibitors. cas.org A significant breakthrough came in 1995 with the approval of Fasudil in Japan, the first protein kinase inhibitor for therapeutic use. cas.org The subsequent success of imatinib (B729) in 2001 for treating chronic myeloid leukemia spurred major investment from the pharmaceutical industry into the development of kinase inhibitors, primarily for cancer treatment. cas.org
Research interest in TBK1 specifically has seen a significant increase over the past two decades. cas.org This growing interest is reflected in the near doubling of journal publications on TBK1 between 2020 and 2023. cas.org However, this surge in academic research has not yet translated into a corresponding increase in patents for TBK1 inhibitors, suggesting that creating effective and safe drugs targeting TBK1 is challenging. cas.orgcas.org
Early TBK1 inhibitors, such as BX795 and CYT387, were found to be potent but lacked the necessary specificity, meaning they also inhibited other kinases. acs.org This lack of specificity made them unsuitable as precise tools to study the specific functions of TBK1. acs.org This has driven the search for more selective inhibitors.
One such compound that has emerged from these efforts is TBK1 inhibitor-1. It has been identified as a potent and selective inhibitor of TBK1. medchemexpress.com In laboratory studies, this compound has been shown to effectively block the activity of TBK1, leading to a decrease in the expression of its downstream target genes. medchemexpress.com It has also demonstrated anti-proliferative activity against certain cancer cell lines. medchemexpress.com
Properties
Molecular Formula |
C29H32N6O3 |
|---|---|
Molecular Weight |
512.61 |
IUPAC Name |
5-(4-(4-(4-(oxetan-3-yl)piperazin-1-yl)benzyl)-1,3,5-triazin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C29H32N6O3/c30-17-23-16-22(3-6-27(23)38-26-7-13-36-14-8-26)29-32-20-31-28(33-29)15-21-1-4-24(5-2-21)34-9-11-35(12-10-34)25-18-37-19-25/h1-6,16,20,25-26H,7-15,18-19H2 |
InChI Key |
VLXPSVNUEAEZIL-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(C2=NC(CC3=CC=C(N4CCN(C5COC5)CC4)C=C3)=NC=N2)=CC=C1OC6CCOCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TBK1 inhibitor-1 |
Origin of Product |
United States |
Molecular Mechanisms of Tbk1 Inhibition by Tbk1 Inhibitor 1
Direct Interaction and Binding Specificity of TBK1 Inhibitor-1 with TBK1 Kinase
This compound exerts its effects through direct interaction with the TBK1 enzyme, leading to a reduction in its kinase activity.
Structural Basis of this compound Binding
TBK1 is composed of an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), and a C-terminal scaffold/dimerization domain (SDD). acs.orgresearchgate.net The kinase activity is facilitated by the catalytic domain. acs.org Structural studies of TBK1 in complex with other inhibitors, such as BX795, show that these molecules typically bind to the ATP-binding pocket located between the N- and C-lobes of the kinase domain. nih.gov For instance, the aromatic rings of inhibitors like BX795 and SU6668 occupy the pocket where the adenine (B156593) base of ATP would normally bind. nih.gov While a specific co-crystal structure for this compound is not detailed in the provided results, its mechanism is likely analogous, involving competitive binding at the ATP-binding site within the kinase domain, a common mechanism for kinase inhibitors. acs.orgnih.gov
Impact of this compound on TBK1 Kinase Activity
The direct binding of this compound to the TBK1 kinase domain effectively inhibits its enzymatic function. This is quantified by its half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
This compound has been shown to be a potent inhibitor of TBK1 with an IC50 value of 22.4 nM in biochemical assays. medchemexpress.com This high potency indicates a strong inhibitory effect on the kinase activity of TBK1. The inhibition of TBK1 activity is typically measured through in vitro kinase assays that quantify the phosphorylation of a substrate peptide. acs.orgbpsbioscience.com For example, a common method involves measuring the transfer of a phosphate (B84403) group from ATP to a substrate like Myelin Basic Protein (MBP). bpsbioscience.com The reduction in substrate phosphorylation in the presence of the inhibitor is used to determine its inhibitory activity. acs.org
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | TBK1 | 22.4 | Biochemical medchemexpress.com |
| BX795 | TBK1/IKKε | - | Biochemical acs.orgnih.gov |
| Amlexanox (B1666007) | TBK1/IKKε | - | Biochemical nih.gov |
Modulation of TBK1 Activation and Phosphorylation by this compound
The activation of TBK1 is a multi-step process that is critically regulated by phosphorylation and dimerization. This compound can interfere with these processes, further contributing to its inhibitory effects.
Effects on TBK1 S172 Phosphorylation
Activation of TBK1 requires phosphorylation at Serine 172 (S172) within the activation loop of the kinase domain. researchgate.netaacrjournals.org This phosphorylation can occur through trans-autophosphorylation, where one TBK1 dimer phosphorylates another. researchgate.netbiorxiv.org This event triggers a conformational change that locks the kinase domain in an active state. biorxiv.org
Pharmacological inhibitors can have complex effects on this process. While they block the kinase activity, some inhibitors have been observed to paradoxically enhance the phosphorylation of TBK1 at S172, suggesting a feedback mechanism. aacrjournals.org However, studies with other potent TBK1 inhibitors like GSK8612 have shown that while S172 phosphorylation is reduced upon treatment, it is not completely abolished. researchgate.netbiorxiv.org This indicates that upstream kinases, in addition to autophosphorylation, are involved in TBK1 activation. researchgate.net this compound, by blocking the catalytic activity, is expected to suppress the trans-autophosphorylation component of S172 phosphorylation. For instance, the inhibitor BX795 was shown to prevent CCCP-induced S172 phosphorylation of TBK1 during mitophagy. oup.com
Downstream Signaling Pathway Modulation by this compound
By inhibiting TBK1 kinase activity, this compound effectively blocks the phosphorylation of its downstream substrates, thereby modulating key signaling pathways.
A primary downstream target of TBK1 is the transcription factor Interferon Regulatory Factor 3 (IRF3). aacrjournals.orgfrontiersin.org TBK1-mediated phosphorylation of IRF3 on specific serine residues (such as S386) is a critical step for IRF3 dimerization, nuclear translocation, and the subsequent transcription of type I interferons like IFN-β. aacrjournals.orgbiorxiv.org Pharmacological inhibition of TBK1 has been shown to dose-dependently inhibit the phosphorylation of IRF3. aacrjournals.org this compound has been specifically shown to inhibit the expression of TBK1 downstream target genes, including cxcl10 and ifnβ, in cell models stimulated with immune agonists. medchemexpress.com
Furthermore, TBK1 is involved in regulating other signaling pathways, including the NF-κB and AKT/mTORC1 pathways. aacrjournals.orgijbs.comembopress.org Inhibition of TBK1 can lead to a reduction in the phosphorylation of key proteins in these cascades. For example, this compound was found to suppress the phosphorylation of the S6 Kinase (S6K), a downstream effector of the mTORC1 pathway. medchemexpress.com Similarly, the TBK1 inhibitor amlexanox has been shown to decrease the phosphorylation of both AKT and NF-κB. ijbs.com These findings indicate that the effects of TBK1 inhibition extend beyond the IRF3 pathway to other crucial cellular signaling networks.
Regulation of Interferon Regulatory Factor (IRF) Signaling Pathways (e.g., IRF3, IRF7)
A primary function of TBK1 is the activation of interferon regulatory factors (IRFs), particularly IRF3 and IRF7, which are master transcription factors for type I interferons (IFN-I). nih.govnih.gov In response to upstream signals, such as the detection of viral nucleic acids, TBK1 is activated and subsequently phosphorylates specific serine residues in the C-terminal domains of IRF3 and IRF7. nih.govnih.gov This phosphorylation event is a crucial step that triggers the dimerization of IRF3/7 and their translocation from the cytoplasm into the nucleus. nih.govplos.org Once in the nucleus, the IRF dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of IFN-I genes (e.g., IFN-β), initiating their transcription. nih.gov
This compound directly interferes with this cascade by blocking the catalytic activity of TBK1. By preventing the phosphorylation of IRF3 and IRF7, the inhibitor effectively halts their activation. medchemexpress.complos.org Consequently, IRF3/7 dimerization and nuclear translocation are inhibited, leading to a significant reduction in the production of type I interferons and other IRF-dependent antiviral genes. frontiersin.org Research has demonstrated that this compound suppresses the expression of TBK1 downstream target genes, including ifnβ and cxcl10, in cell models stimulated with mimics of viral infection. medchemexpress.commedchemexpress.com This mechanism underscores the inhibitor's role in dampening the primary antiviral response mediated by the TBK1-IRF axis.
Table 1: Effect of TBK1 Inhibitors on IRF Signaling Pathway
| Inhibitor | Target(s) | Observed Effect on IRF Pathway | Reference(s) |
| This compound | TBK1 | Inhibits expression of downstream genes cxcl10 and ifnβ. | medchemexpress.com, medchemexpress.com |
| Amlexanox | TBK1/IKKε | Inhibits TBK1/IKKε activity, essential for the IRF3-mediated pathway. | invivogen.com, medchemexpress.com |
| TBK1-IN-2 | TBK1 | Inhibits IRF3 phosphorylation. | medchemexpress.com |
| Resveratrol | TBK1/RIP1 | Suppresses activation of IRF3. | nih.gov |
Impact on Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation
The role of TBK1 in the activation of the Nuclear Factor-kappa B (NF-κB) pathway is multifaceted, contributing to both canonical and non-canonical signaling. mdpi.comcaymanchem.com TBK1 can promote NF-κB activation by phosphorylating several key components, including the NF-κB inhibitor α (IκBα) or the IKKβ subunit, which leads to the degradation of IκB proteins and subsequent nuclear translocation of the NF-κB p65/RelA subunit. caymanchem.comijbs.com In certain contexts, TBK1 is essential for activating NF-κB-mediated pro-inflammatory and survival signals. mdpi.comfrontiersin.org
Inhibition of TBK1 by this compound is expected to suppress NF-κB activation by preventing these critical phosphorylation events. Studies using other TBK1 inhibitors have validated this mechanism. For instance, the TBK1 inhibitor amlexanox has been shown to decrease the levels of phosphorylated NF-κB, thereby suppressing NF-κB pathway activation in cancer cells. ijbs.com Similarly, the inhibitor LIB3S0280 was found to decrease the phosphorylation of IκBα. medchemexpress.com By blocking TBK1, these inhibitors prevent the liberation of NF-κB from its cytoplasmic inhibitor, thus impeding its translocation to the nucleus and the transcription of its target genes, which are often involved in inflammation and cell survival. mdpi.comijbs.com However, the role of TBK1 in NF-κB activation can be context-dependent, with some studies in knockout mice showing no defect in NF-κB activation, suggesting a degree of redundancy in the pathway. nih.gov
Crosstalk with Other Signaling Networks (e.g., AKT, MAPK, mTOR, RIPK)
TBK1 acts as a signaling hub that integrates with numerous other pathways beyond immunity, including those controlling cell growth, metabolism, and cell death. mdpi.com
AKT and mTOR Signaling: TBK1 is implicated in the regulation of the PI3K/AKT/mTOR signaling pathway, which is central to cell proliferation and metabolism. mdpi.com In some cancers, TBK1 signaling is crucial for the survival of tumor cells through the activation of AKT/mTOR signaling. mdpi.comijbs.com TBK1 inhibitors have been shown to disrupt this connection. For example, the inhibitor LIB3S0280 can decrease the phosphorylation of AKT. medchemexpress.com Another dual inhibitor of TBK1/IKKε, MRT67307, has been shown to block autophagy by inhibiting ULK1/2, which are downstream of the mTOR complex 1 (mTORC1). medchemexpress.com In endometrial cancer, targeting TBK1 with amlexanox was found to decrease AKT phosphorylation and suppress the AKT/NF-κB signaling axis. ijbs.com
MAPK Signaling: TBK1 can regulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and proliferation. mdpi.com In some cellular systems, TBK1 activity is required for the full activation of MAPK signaling. researchgate.net
RIPK Signaling: TBK1 plays a critical role in regulating cell death pathways involving Receptor-Interacting Protein Kinase 1 (RIPK1). TBK1 can directly phosphorylate and inhibit the kinase activity of RIPK1 within the TNF receptor signaling complex. researchgate.netmdpi.com This action is a key checkpoint that prevents RIPK1-mediated apoptosis and necroptosis. researchgate.netresearchgate.net Consequently, inhibition of TBK1 can sensitize cells to TNF-induced cell death by removing this inhibitory phosphorylation on RIPK1, thereby unleashing its cell-killing activity. mdpi.comresearchgate.net
Table 2: Crosstalk of TBK1 with Other Signaling Networks and Effects of Inhibition
| Interacting Pathway | Role of TBK1 | Effect of TBK1 Inhibition | Reference(s) |
| AKT/mTOR | Promotes pathway activation, supporting cell growth and survival. | Decreases phosphorylation of AKT; inhibits mTORC1 signaling. | mdpi.com, medchemexpress.com, ijbs.com |
| MAPK | Modulates pathway activation in response to stimuli. | Can inhibit MAPK signaling. | mdpi.com, researchgate.net |
| RIPK | Phosphorylates and inhibits RIPK1 kinase activity, preventing cell death. | Removes inhibitory phosphorylation, sensitizing cells to RIPK1-mediated apoptosis/necroptosis. | researchgate.net, researchgate.net, mdpi.com |
Effects on Pattern Recognition Receptor (PRR) Signaling Pathways (e.g., cGAS-STING, TLRs, RIG-I/MDA5-MAVS)
TBK1 is the central converging point for multiple pattern recognition receptor (PRR) signaling pathways that are essential for detecting pathogens and initiating innate immune responses. nih.govresearchgate.net
cGAS-STING Pathway: This pathway detects cytosolic DNA from viruses or bacteria. The sensor cyclic GMP-AMP synthase (cGAS) produces the second messenger cGAMP, which binds to and activates the adaptor protein STING (stimulator of interferon genes). invivogen.commdpi.com Activated STING translocates from the endoplasmic reticulum and recruits TBK1, leading to TBK1 activation and subsequent phosphorylation of IRF3. pnas.orgchildrenshospital.org By inhibiting TBK1, this compound effectively severs the link between DNA sensing by cGAS-STING and the production of type I interferons. frontiersin.org
Toll-Like Receptor (TLR) Signaling: Specific TLRs utilize TBK1 to mediate their antiviral responses. TLR3, which recognizes double-stranded RNA, and TLR4, which recognizes lipopolysaccharide (LPS), both signal through the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govnih.gov TRIF recruits a complex that includes TBK1, leading to the activation of IRF3. nih.govfrontiersin.org Inhibition of TBK1 blocks this MyD88-independent arm of TLR3/4 signaling, specifically preventing the induction of type I interferons while not necessarily affecting the MyD88-dependent pro-inflammatory cytokine pathways. nih.govoncotarget.com
RIG-I/MDA5-MAVS Signaling: Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytosolic sensors that detect viral RNA. nih.govpnas.org Upon RNA binding, they activate the mitochondrial antiviral signaling (MAVS) adaptor protein. MAVS then assembles a signaling complex that recruits and activates TBK1, which in turn phosphorylates and activates IRF3 to drive the IFN response. frontiersin.orgpnas.org this compound blocks this pathway at the level of TBK1, preventing the downstream activation of IRF3 and shutting down the host cell's response to viral RNA. pnas.org
Cellular and Biological Consequences of Tbk1 Inhibition in Disease Models
Impact of TBK1 Inhibitor-1 on Innate Immunity and Inflammatory Responses
The inhibition of TANK-Binding Kinase 1 (TBK1) has demonstrated significant effects on the production of cytokines and chemokines, key signaling molecules in the immune system. In various disease models, TBK1 inhibitors have been shown to modulate inflammatory responses by altering the expression of these crucial mediators.
In models of inflammatory disease, the absence or inhibition of TBK1 in myeloid cells, such as macrophages and neutrophils, leads to a marked increase in the production of pro-inflammatory cytokines. pnas.orgnih.gov Specifically, upon stimulation with Toll-like receptor (TLR) ligands, macrophages deficient in TBK1 exhibit significantly higher induction of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. pnas.orgpnas.org This effect is particularly pronounced for IL-1β production. pnas.org Pharmacological inhibition of TBK1 in human macrophage cell lines also promotes the induction of pro-IL-1β in response to various TLR ligands and the STING ligand cGAMP. pnas.orgnih.gov Similarly, TBK1-deficient peritoneal neutrophils express higher levels of IL-1β, IL-6, and TNF-α when stimulated. pnas.orgpnas.org
Conversely, in the context of triple-negative breast cancer (TNBC), inhibition of TBK1/IKKε can suppress the production of certain chemokines. Treatment with a TBK1/IKKε inhibitor, known as Compound 1, was found to inhibit the poly(dA:dT)-stimulated production of CXCL10 in parental, Rab7-WT, and Rab7-S72A cell lines. aacrjournals.org Overexpression of a phosphomimetic Rab7 mutant (Rab7-S72E) rendered the cells less sensitive to this inhibition, suggesting that the regulation of cytokine production by TBK1 is linked to its control over intracellular trafficking pathways. aacrjournals.org Furthermore, overexpression of wild-type Rab7 and particularly the Rab7-S72E mutant in TNBC cells led to increased levels of CCL5 and CXCL10, as well as IFNb, especially after stimulation with a STING agonist. aacrjournals.org This indicates that TBK1-mediated phosphorylation of Rab7 enhances the production of these innate immune cytokines. aacrjournals.org
The role of TBK1 in cytokine regulation is complex and can be context-dependent. While it often acts to restrain pro-inflammatory cytokine production in myeloid cells, its inhibition in other contexts can dampen specific immune responses. pnas.orgaacrjournals.org This dual functionality underscores the intricate role of TBK1 in fine-tuning the inflammatory environment.
Table 1: Impact of TBK1 Inhibition on Cytokine and Chemokine Production
| Cell Type/Model | TBK1 Inhibitor/Deficiency | Effect on Cytokine/Chemokine Production | Reference |
| Myeloid Cells (Macrophages, Neutrophils) | TBK1 deficiency | Increased IL-1β, IL-6, and TNF-α | pnas.orgnih.gov |
| Human Macrophage Cell Line (THP1) | Pharmacological inhibition | Promoted pro-IL-1β induction | pnas.orgnih.gov |
| Triple-Negative Breast Cancer (TNBC) Cells | Compound 1 (TBK1/IKKε inhibitor) | Inhibited CXCL10 production | aacrjournals.org |
| TNBC Cells with Rab7-S72E overexpression | Compound 1 (TBK1/IKKε inhibitor) | Less effective inhibition of CXCL10 | aacrjournals.org |
| TNBC Cells with Rab7-WT or Rab7-S72E overexpression | STING agonist stimulation | Increased CCL5, CXCL10, and IFNb | aacrjournals.org |
TBK1 plays a multifaceted role in regulating the function of various immune cells, including macrophages and B cells. mdpi.com Inhibition of TBK1 can therefore have profound consequences on their activity in different pathological contexts.
In the context of myeloid cells, TBK1 acts as a crucial negative regulator of inflammatory responses. pnas.orgnih.gov Myeloid cell-specific deletion of TBK1 leads to an M1-like proinflammatory phenotype in macrophages, characterized by increased expression of CD86, IL-1β, and TNF-α, and decreased expression of the M2 marker arginase 1. researchgate.net This shift towards a pro-inflammatory state is associated with reduced levels of the transcription factor IRF4 and increased activation of IRF5. researchgate.net Consequently, mice with myeloid-specific TBK1 deficiency exhibit exacerbated inflammation in models of fatty liver disease and colitis. pnas.orgnih.gov
TBK1 also influences humoral immunity by regulating B cell function. mdpi.com It has been shown that TBK1-driven signaling through the inducible T-cell co-stimulator (ICOS) is necessary for the generation of germinal center (GC)-derived memory B cells and plasma cells. mdpi.com Inhibition of TBK1 can therefore impair humoral autoimmunity by disrupting this ICOS-driven GC pathway. mdpi.com Furthermore, elevated levels of phosphorylated TBK1 in B cells during GC differentiation help to regulate the expression of IRF4 and BCL6. mdpi.com
The diverse roles of TBK1 in different immune cell populations highlight its importance as a central regulator of both innate and adaptive immunity. Its inhibition can therefore lead to a complex array of effects, depending on the specific cell type and the underlying disease process.
Table 2: Effects of TBK1 Inhibition on Immune Cell Function
| Immune Cell Type | Effect of TBK1 Inhibition/Deficiency | Consequence | Reference |
| Macrophages | Shift towards M1-like proinflammatory phenotype | Exacerbated inflammation in fatty liver disease and colitis | pnas.orgnih.govresearchgate.net |
| B Cells | Impaired ICOS-driven germinal center pathway | Reduced humoral autoimmunity | mdpi.com |
| B Cells | Altered regulation of IRF4 and BCL6 expression | Disrupted germinal center differentiation | mdpi.com |
Modulation of Cytokine and Chemokine Production in Immune Cells
Influence of this compound on Core Cellular Processes
TBK1 is a key regulator of selective autophagy, a cellular process for the degradation of specific cargo such as damaged organelles and protein aggregates. frontiersin.orgtandfonline.com Inhibition of TBK1 can therefore disrupt this critical homeostatic mechanism.
TBK1 directly phosphorylates several autophagy receptor proteins, including optineurin (OPTN), SQSTM1/p62, and NDP52. frontiersin.orgpnas.org This phosphorylation event is crucial for the maturation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation. frontiersin.org Specifically, TBK1-mediated phosphorylation of these receptors enhances their binding to ubiquitinated cargo, thereby promoting their clearance through autophagy. frontiersin.orgpnas.org
In the context of glioblastoma multiforme (GBM), treatment with the TBK1 inhibitor BX795 led to a significant decrease in autophagy. nih.gov This was evidenced by reduced expression of the autophagy-related genes Atg7 and Atg5/12, as well as the signaling molecule AKT. nih.gov Similarly, in melanoma cells, the IKKε/TBK1 inhibitor amlexanox (B1666007) was found to suppress autophagy, which may contribute to its anti-proliferative effects. mdpi.com
Furthermore, TBK1 plays a role in mitophagy, the selective removal of damaged mitochondria. pnas.org Upon mitochondrial depolarization, TBK1 is activated and recruited to the mitochondria, an event that is dependent on its interaction with OPTN. pnas.org Inhibition of TBK1 would therefore be expected to impair the clearance of damaged mitochondria, a process implicated in neurodegenerative diseases. pnas.org
The intricate involvement of TBK1 in multiple steps of the autophagy process, from receptor phosphorylation to autophagosome maturation, underscores its importance in maintaining cellular health. frontiersin.org Disruption of these pathways through TBK1 inhibition can have significant consequences in various disease models, including cancer. nih.govmdpi.com
Table 3: Impact of TBK1 Inhibition on Autophagy
| Cell Type/Model | TBK1 Inhibitor | Effect on Autophagy | Key Molecular Changes | Reference |
| Glioblastoma Multiforme (GBM) Cells | BX795 | Decreased autophagy | Reduced Atg7, Atg5/12, and AKT expression | nih.gov |
| Melanoma Cells | Amlexanox | Suppressed autophagy | - | mdpi.com |
| General (in vitro) | TBK1 knockdown or pharmacological inhibition | Impaired autophagic killing of bacteria | - | frontiersin.org |
| HeLa Cells | TBK1 knockdown | Suppressed maturation of autophagosomes | - | frontiersin.org |
TBK1 is implicated in the regulation of cell proliferation, survival, and apoptosis, and its inhibition has shown therapeutic potential in various cancer models. nih.govmdpi.comijbs.com
In glioblastoma multiforme (GBM), the TBK1 inhibitor BX795 demonstrated a significant anti-proliferative effect on both established cell lines and primary GBM cells. nih.gov This was accompanied by an increase in the expression of pro-apoptotic proteins such as Bax, p53, caspase 3, and caspase 9, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that TBK1 promotes GBM cell survival by suppressing the apoptotic pathway. nih.gov
Similarly, in melanoma, the pharmacological inhibition of IKKε/TBK1 with amlexanox reduced cell proliferation, migration, and invasion. mdpi.com However, in this model, the anti-proliferative effects were not attributed to the induction of apoptosis or cell cycle arrest, but rather to the suppression of autophagy. mdpi.com
In endometrial cancer, both TBK1 knockdown and treatment with amlexanox significantly inhibited cell proliferation and cell cycle progression, while promoting apoptosis. ijbs.com This was associated with a decrease in the expression of MKI67 and an increase in the levels of cleaved PARP. ijbs.com
The pro-survival function of TBK1 is often linked to its ability to activate downstream signaling pathways, such as the NF-κB and AKT pathways, which are known to promote cell survival and inhibit apoptosis. mdpi.comfrontiersin.org By inhibiting TBK1, these pro-survival signals can be attenuated, leading to decreased cancer cell proliferation and increased cell death.
Table 4: Effects of TBK1 Inhibition on Cell Proliferation, Survival, and Apoptosis
| Cancer Type | TBK1 Inhibitor/Knockdown | Effect on Proliferation | Effect on Apoptosis | Key Molecular Changes | Reference |
| Glioblastoma Multiforme (GBM) | BX795 | Reduced | Increased | Increased Bax, p53, caspase 3/9; Decreased Bcl-2 | nih.gov |
| Melanoma | Amlexanox | Reduced | No significant effect | - | mdpi.com |
| Endometrial Cancer | Amlexanox/TBK1 knockdown | Inhibited | Promoted | Decreased MKI67; Increased cleaved PARP | ijbs.com |
| Bladder Cancer | BX795 | Controlled | - | Attenuated AKT phosphorylation | mdpi.com |
| KRAS-mutant Lung Cancer | - | - | TBK1 activation inhibits apoptosis | - | mdpi.com |
TBK1 plays a significant role in the regulation of cellular metabolism, particularly glucose and lipid metabolism, and its inhibition can have profound effects on metabolic homeostasis. mdpi.comfrontiersin.org
In the context of obesity and type 2 diabetes, inhibition of TBK1/IKKε with amlexanox has been shown to improve metabolic health. jci.org Treatment with amlexanox in obese mice resulted in weight loss, improved insulin (B600854) sensitivity, and reduced hepatic steatosis. jci.org These effects were attributed to increased energy expenditure through the browning of white adipose tissue, a process dependent on fibroblast growth factor 21 (FGF21). jci.org Amlexanox also led to an immediate reduction in fasting blood glucose levels by suppressing hepatic glucose production. jci.org
Mechanistically, TBK1 inhibition can lead to a marked increase in the activity of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. jci.org This, in turn, results in decreased lipogenesis and increased mitochondrial biogenesis. jci.org
However, the role of TBK1 in metabolism is complex and can be context-dependent. In adipocytes, TBK1 deficiency can lead to an exaggeration of adipose tissue inflammation, even as it attenuates high-fat diet-induced obesity. frontiersin.org Furthermore, TBK1 is involved in the metabolic reprogramming of macrophages, promoting glycolysis upon activation of TLRs. frontiersin.org
TBK1 also interacts with the mTOR signaling pathway, a central regulator of cellular growth and metabolism. diabetesjournals.org In diet-induced obese mice, TBK1-mediated phosphorylation of mTOR appears to be a protective mechanism that attenuates hyperglycemia and insulin resistance. diabetesjournals.org
These findings highlight the intricate and sometimes paradoxical roles of TBK1 in metabolic regulation, suggesting that the outcomes of TBK1 inhibition can vary depending on the specific tissue and metabolic state.
Table 5: Impact of TBK1 Inhibition on Cellular Metabolism
| Model System | TBK1 Inhibitor/Deficiency | Effect on Glucose Metabolism | Effect on Lipid Metabolism | Key Mechanisms | Reference |
| Obese Mice | Amlexanox | Improved insulin sensitivity, reduced fasting blood glucose | Reduced hepatic steatosis | Increased energy expenditure, FGF21-dependent browning of WAT, suppressed hepatic glucose production | jci.org |
| General (in vitro) | TBK1 inhibition | - | Decreased lipogenesis | Increased AMPK activity, increased mitochondrial biogenesis | jci.org |
| Adipocytes | TBK1 deficiency | - | Attenuated high-fat diet-induced obesity | Exaggerated adipose tissue inflammation | frontiersin.org |
| Macrophages | TBK1 activation | Promotes glycolysis | - | - | frontiersin.org |
| Diet-induced Obese Mice | "TBK1-resistant" Mtor allele | Exacerbated hyperglycemia and insulin resistance | - | Reduced mTORC1 and mTORC2 signaling | diabetesjournals.org |
Role in Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, is a complex process implicated in both aging and cancer. TANK-binding kinase 1 (TBK1) has emerged as a key regulator in this process. researchgate.netnih.gov When the cGAS-STING pathway is activated by cytosolic DNA fragments, a hallmark of cellular damage, it recruits TBK1. mdpi.compnas.org TBK1 then phosphorylates transcription factors such as IRF3 and NF-κB, leading to the expression of genes associated with the senescence-associated secretory phenotype (SASP). mdpi.com
In models of retinal ischemic injury, increased TBK1 expression has been shown to induce retinal ganglion cell senescence. nih.gov The use of a TBK1 inhibitor, BX-795, was found to reduce the expression of the senescence marker p16INK4a and decrease retinal ganglion cell senescence. nih.gov This suggests that inhibiting TBK1 can mitigate senescence in certain pathological conditions. Similarly, in HER2+ breast cancer cells, inhibition of TBK1 and its close relative IKKε suppressed tumor cell growth by inducing cellular senescence, which was associated with the induction of the cell cycle inhibitor p16ink4a. researchgate.net In chondrocytes, the TBK1 inhibitor BX795 was found to attenuate cellular senescence induced by inflammatory stimuli. nih.gov
Pre-clinical Investigations of this compound in Disease Models
The therapeutic potential of inhibiting TBK1 has been explored in a range of pre-clinical disease models, from autoimmune conditions to various forms of cancer.
Research in Inflammatory and Autoimmune Disease Models (e.g., Systemic Lupus Erythematosus, Osteoarthritis)
Dysregulation of TBK1 is implicated in autoimmune diseases where it can activate immune cells and promote the production of inflammatory cytokines. cas.org In Systemic Lupus Erythematosus (SLE), a chronic autoimmune disease, TBK1 expression is elevated in immune cells of patients. mdpi.com The cGAS-STING pathway, which signals through TBK1, is often aberrantly activated in SLE, making TBK1 a compelling therapeutic target. bioworld.comacrabstracts.org Studies have shown that inhibiting TBK1 can have a disease-modifying effect in SLE and related interferonopathies. domainex.co.uk For instance, an imidazopyridine-based TBK1 inhibitor demonstrated promising therapeutic effects in a mouse model of SLE. frontiersin.org Another inhibitor, Compound II, attenuated the activation of the TBK1/IRF3 signaling pathway in immune cells, reducing inflammatory cytokine expression and improving survival in a mouse model of SLE. mdpi.com
In the context of osteoarthritis (OA), a degenerative joint disease with a significant inflammatory component, phosphorylated TBK1 levels are elevated in the knee cartilage of both humans and mice with OA. nih.gov Pre-clinical studies using the TBK1 inhibitor BX795 in a mouse model of OA demonstrated that it could ameliorate cartilage degeneration and alleviate pain. nih.gov The protective effect of BX795 was attributed to its ability to attenuate inflammatory responses and cellular senescence in chondrocytes by inhibiting the cGAS-STING and TLR3-TRIF signaling pathways. nih.gov
Studies in Oncogenesis and Tumor Progression Models
The role of TBK1 in cancer is multifaceted, with its dysregulation observed in various malignancies, including melanoma, lung, and breast cancers. cas.orgnih.gov It influences tumor progression by promoting inflammation, cell proliferation, metastasis, and resistance to apoptosis. cas.orgfrontiersin.org
Anti-proliferative and Pro-apoptotic Effects in Cancer Cell Lines
Inhibition of TBK1 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. In glioblastoma multiforme (GBM) cell lines, the TBK1 inhibitor BX795 was shown to reduce cell viability and induce apoptosis. nih.govtechscience.com Treatment with BX795 led to an increase in pro-apoptotic proteins like Bax, p53, caspase 3, and caspase 9, while decreasing the anti-apoptotic protein Bcl-2. nih.govtechscience.com Similarly, in endometrial cancer cells, both TBK1 knockdown and treatment with the TBK1 inhibitor amlexanox significantly inhibited proliferation and cell cycle progression. ijbs.comnih.govnih.gov These effects were mediated through the AKT/NF-ĸB signaling pathway. ijbs.comnih.gov Inhibition of TBK1 has also been shown to reduce the viability and proliferation of lung and thyroid cancer cells. ijbs.comresearchgate.net
Influence on Tumor Microenvironment and Anti-tumor Immunity
TBK1 plays a crucial role in shaping the tumor microenvironment (TME) and influencing anti-tumor immunity. bmj.com It can mediate immunosuppression by promoting tumor inflammation. mdpi.com In hepatocellular carcinoma (HCC), TBK1 promotes the establishment of an inflammatory TME by activating the NF-κB signaling pathway and increasing the release of inflammatory cytokines. mdpi.com This leads to the recruitment of tumor-associated macrophages (TAMs) and inhibits the activation of tumor-infiltrating CD8+ T cells. mdpi.com
Conversely, inhibiting TBK1 can enhance anti-tumor immunity. In chemo-resistant colorectal cancer, TBK1 inhibition was found to reshape the tumor microenvironment and activate the natural killer (NK) cell response. bmj.com The combination of a TBK1 inhibitor with oncolytic viruses augmented the anti-tumor immunity elicited by the viruses. bmj.com In breast cancer models, the combination of a TBK1/IKKε inhibitor with chemotherapy reduced metastasis, in part by impairing cancer cell migration. nih.gov Furthermore, dendritic cell-specific deletion of TBK1 has been shown to enhance antitumor immunity in animal models of melanoma. nih.gov In aggressive breast cancers, TBK1 inhibition in combination with AXL-targeted therapy led to a significant increase in cytotoxic T cells within the tumor. aacrjournals.org
Investigation in Specific Cancer Types (e.g., Endometrial, Lung, Breast, Glioblastoma, KRAS-driven cancers)
The impact of TBK1 inhibition has been investigated in several specific cancer types.
Endometrial Cancer: In endometrial cancer, low TBK1 expression is associated with a better prognosis. ijbs.comnih.gov The TBK1 inhibitor amlexanox has shown potent anti-cancer effects by inhibiting proliferation, cell cycle progression, and migration of endometrial cancer cells through the AKT/NF-ĸB signaling pathway. ijbs.comnih.govnih.gov
Lung Cancer: Dysregulated TBK1 has been observed in lung cancer. cas.org In non-small cell lung cancer (NSCLC), TBK1 is a key factor in KRAS-induced oncogenic transformation and promotes cancer cell survival by inhibiting apoptosis. mdpi.com Inhibition of TBK1 has been shown to be effective in restricting tumor growth in certain lung cancer models. nih.gov
Breast Cancer: In breast cancer, TBK1 has been implicated in resistance to tamoxifen (B1202) therapy. nih.govpnas.org Inhibition of TBK1 can sensitize breast cancer cells to tamoxifen-induced cell death. pnas.org In a murine model of HER2-mutant breast cancer, TBK1/IKKε inhibition cooperated with the targeted therapy lapatinib (B449) to suppress tumor growth. researchgate.netnih.gov
Glioblastoma: High levels of TBK1 are found in glioblastoma (GBM) patients. unime.it The TBK1 inhibitor BX795 has been shown to reduce GBM cell viability and exert a cytotoxic effect in GBM cell lines by counteracting the inflammatory process and reducing angiogenesis. nih.govunime.itdntb.gov.ua
KRAS-driven Cancers: TBK1 has been identified as a synthetic lethal partner with mutant KRAS, particularly in NSCLC, making it a potential therapeutic target. frontiersin.orgfrontiersin.orgmdpi.com TBK1 promotes the survival of KRAS-mutant cancer cells by activating pro-survival signaling pathways. mdpi.commdpi.com In KRAS-mutant colorectal cancer patient-derived xenograft models, a TBK1/IKBKE inhibitor demonstrated moderate tumor growth inhibition. aacrjournals.org The combination of a TBK1/IKBKE inhibitor with a MEK inhibitor resulted in superior efficacy in these models. aacrjournals.org
Interactive Data Tables
Table 1: Effects of this compound in Pre-clinical Cancer Models
| Cancer Type | Inhibitor | Model System | Key Findings | References |
|---|---|---|---|---|
| Glioblastoma | BX795 | Cell lines (U87, U138), Primary GBM cells | Reduced cell viability, induced apoptosis, decreased angiogenesis. | nih.govunime.itdntb.gov.ua |
| Endometrial Cancer | Amlexanox | Cell lines, Xenograft | Inhibited proliferation, cell cycle progression, and migration; suppressed tumor growth. | ijbs.comnih.govnih.gov |
| Breast Cancer (HER2+) | TBK1-II | Cell lines, Xenograft | Suppressed growth, induced cellular senescence, cooperated with lapatinib. | researchgate.net |
| Breast Cancer | TBK1/IKKε inhibitor | Murine model | Reduced metastasis and improved survival when combined with chemotherapy. | nih.gov |
| Colorectal Cancer (KRAS-mutant) | TBK1/IKBKE inhibitor | Patient-Derived Xenografts (PDX) | Moderate tumor growth inhibition as a single agent; significant inhibition with MEK inhibitor. | aacrjournals.org |
Table 2: Cellular Mechanisms of this compound Action
| Cellular Process | Model System | Effect of TBK1 Inhibition | Key Mediators | References |
|---|---|---|---|---|
| Cellular Senescence | Retinal Ganglion Cells, HER2+ Breast Cancer Cells, Chondrocytes | Attenuation/Induction of Senescence | p16INK4a, cGAS-STING | researchgate.netnih.govnih.gov |
| Apoptosis | Glioblastoma cell lines | Induction of Apoptosis | Bax, p53, Caspases, Bcl-2 | nih.govtechscience.com |
| Proliferation | Endometrial, Lung, Thyroid, Glioblastoma cancer cells | Inhibition of Proliferation | AKT/NF-κB pathway | nih.govijbs.comnih.govnih.gov |
| Tumor Immunity | Colorectal, Breast Cancer, Melanoma models | Enhanced Anti-Tumor Immunity | NK cells, Cytotoxic T cells | bmj.comnih.govaacrjournals.org |
Dual Role of TBK1 in Tumor Development and Inhibition by this compound
TANK-binding kinase 1 (TBK1) exhibits a paradoxical role in cancer, acting as both a promoter of tumor development and a mediator of anti-tumor immunity. frontiersin.orgnih.gov This dual functionality positions TBK1 as a complex but compelling target for cancer therapy. Aberrant activation of TBK1 has been implicated in the oncogenesis of various cancers, including leukemia and solid tumors with KRAS mutations, by promoting cancer cell proliferation and survival. genetex.comasm.org
In its tumor-promoting capacity, TBK1 signaling is essential for the survival of cancer cells, particularly those with KRAS mutations. nih.gov It can drive tumor cell proliferation and survival by activating downstream signaling pathways such as NF-κB and mTOR. nih.govmdpi.com For instance, in KRAS-driven non-small cell lung cancer (NSCLC), TBK1 is crucial for oncogenic transformation and the inhibition of apoptosis. nih.govmdpi.com Knocking out TBK1 in mouse models of KRAS-driven lung cancer has been shown to significantly decrease the number and size of tumors. nih.govnih.gov Similarly, in hepatocellular carcinoma (HCC), higher expression of TBK1 is correlated with tumor progression by fostering an inflammatory and immunosuppressive tumor microenvironment. genetex.commdpi.com In bladder cancer, upregulation of TBK1 is observed, and its inhibition can control cancer cell proliferation and migration. mdpi.com
Conversely, TBK1 is a key component of the innate immune system, and its activation can lead to anti-tumor responses. frontiersin.orgnih.gov It plays a critical role in activating IRF3/7 and NF-κB signaling to regulate the production of inflammatory cytokines and the activation of innate immunity. asm.orgfrontiersin.org Activation of the TBK1/IRF3 signaling pathway can increase the production of type I interferons (IFN-α/β) and pro-inflammatory chemokines, which enhances the infiltration and activation of CD8+ T cells that can attack and kill tumor cells. mdpi.com
Inhibition of TBK1, therefore, presents a dual benefit in cancer therapy. It can directly suppress the growth and survival of cancer cells and also enhance anti-tumor immunity by mitigating the immunosuppressive environment created by the tumor. genetex.comnih.govnih.gov For example, treatment with a TBK1 inhibitor in a mouse model of HCC delayed tumor growth by increasing the number of tumor-infiltrating CD8+ T cells. genetex.com The combination of TBK1 inhibition with other immunotherapies, like oncolytic viruses or immune checkpoint inhibitors, has shown synergistic effects in preclinical models, further highlighting its therapeutic potential. xiahepublishing.comsemanticscholar.orgresearchgate.net
Table 1: Research Findings on the Dual Role of TBK1 in Tumor Development and Inhibition
| Cancer Model | Key Findings on TBK1's Role | Impact of TBK1 Inhibition | Citations |
|---|---|---|---|
| KRAS-Mutant Lung Cancer | Promotes cancer cell survival and reproduction. Essential for KRAS-induced oncogenic transformation and inhibits apoptosis. | Knockout of TBK1 sharply reduced tumor number and size. Inhibition with amlexanox suppressed tumor growth and promoted programmed cell death. | nih.govmdpi.comnih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | Higher expression in cancer tissues correlates with inflammatory markers and immunosuppression. Promotes an inflammatory tumor microenvironment and inhibits CD8+ T cell activation. | Inhibition delayed HCC growth by increasing tumor-infiltrating CD8+ T cells. | genetex.commdpi.com |
| Bladder Cancer | Upregulated in cancer cells and tissues, promoting proliferation and migration. | Inhibition with BX795 attenuated AKT phosphorylation, controlling cell proliferation and migration. | mdpi.com |
| Colorectal Cancer (CRC) | Promotes glycolysis through chronic inflammation-induced mTORC1, supporting CRC development. Aberrant activation in chemo-resistant CRC impairs viral replication in oncolytic virus therapy. | Inhibition enhances oncolytic virus replication and anti-tumor immunity, particularly activating NK cells. | mdpi.comsemanticscholar.orgresearchgate.net |
| Breast Cancer | Implicated in facilitating cell survival, proliferation, and resistance to apoptosis in certain subtypes. | Dual TBK1/IKKi inhibitors potently inhibit cell viability. | mdpi.comfrontiersin.org |
| General Cancer Immunotherapy | Functions in cancer cells to mediate immunosuppression. | Targeting TBK1 can sensitize tumor cells to TNFα/IFNγ-induced cell death, overcoming resistance to cancer immunotherapy. | genetex.comxiahepublishing.com |
Exploration in Metabolic Syndrome Models (e.g., Nonalcoholic Fatty Liver Disease)
TBK1 plays a significant role in the pathogenesis of metabolic syndromes like nonalcoholic fatty liver disease (NAFLD) by linking inflammation with metabolic processes. mdpi.com In NAFLD, TBK1 is involved in regulating both glucose and lipid metabolism, primarily through inflammatory pathways. mdpi.com Its expression and activity are increased in the adipose tissue of obese mouse models. mdpi.com
In the context of glucose metabolism, inhibiting the TBK1-mediated NF-κB-MCP1 signaling pathway can reduce the recruitment of pro-inflammatory macrophages and improve insulin resistance in mice with NAFLD. mdpi.com Regarding lipid metabolism, the inhibition of the STING-TBK1-NF-κB pathway in hepatic macrophages has been shown to improve diet-induced hepatic lipid deposition by reducing inflammation and the release of inflammatory cytokines. mdpi.comxiahepublishing.com Furthermore, lipotoxicity can activate TBK1, which then phosphorylates p62/SQSTM1, leading to the formation of protein aggregates in hepatocytes, a hallmark of non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. nih.gov
Pharmacological inhibition of TBK1 has shown therapeutic potential in preclinical models of metabolic disease. For instance, the TBK1 inhibitor amlexanox has been demonstrated to improve obesity-related metabolic dysfunctions in mice. nih.gov Treatment with amlexanox can lead to weight loss, improved insulin sensitivity, and a decrease in hepatic steatosis. nih.govjci.org In mouse models of NAFLD, amlexanox reversed metabolic disturbances and hepatic steatosis by inhibiting inflammation in hepatic stellate cells. nih.govnih.gov It also improved insulin signaling in hepatocytes. nih.govnih.gov Studies using another TBK1 inhibitor, BX795, in a mouse model of NASH showed a reduction in p62 inclusions and liver fibrosis. nih.gov
Table 2: Research Findings on TBK1 Inhibition in Metabolic Syndrome Models
| Disease Model | Key Findings on TBK1's Role | Impact of TBK1 Inhibition (Inhibitor Used) | Citations |
|---|---|---|---|
| Nonalcoholic Fatty Liver Disease (NAFLD) | Involved in glucose and lipid metabolism-related inflammation. Inhibition of the TBK1-mediated NF-κB-MCP1 pathway reduces macrophage recruitment and improves insulin resistance. | Amlexanox reversed glucose and lipid metabolic disturbance and hepatic steatosis. It improved insulin signaling in hepatocytes by inhibiting inflammation in hepatic stellate cells. | nih.govmdpi.comnih.gov |
| High-Fat Diet-Induced Obesity | TBK1 expression and activation are increased in adipose tissue. Links inflammation to insulin resistance. | Amlexanox treatment elevated energy expenditure, producing weight loss, improved insulin sensitivity, and decreased steatosis. | mdpi.comnih.gov |
| Nonalcoholic Steatohepatitis (NASH) | Lipotoxicity activates TBK1, leading to p62 phosphorylation and the formation of protein inclusions, a key pathological feature. | TBK1 inhibitor BX795 suppressed p62 phosphorylation and accumulation, as well as ubiquitinated protein inclusions in a mouse model. | nih.gov |
| Diet-Induced Obesity and Diabetes | IKKε and TBK1 are activated in the liver and fat. | Amlexanox treatment produced weight loss and relieved insulin resistance. This was attributed to increased energy expenditure via FGF21-dependent browning of white adipose tissue. | jci.org |
| Myeloid Cell-Specific TBK1 Deficiency | Spontaneous development of metabolic disorders in aged mice and exacerbated high-fat diet-induced fatty liver disease with NASH-like symptoms. | N/A (Genetic model) | pnas.org |
Role in Viral Pathogenesis Models (e.g., SARS-CoV-2 Hyper-inflammation)
TBK1 is a central kinase in the innate immune response to viral infections. nih.gov It is a critical component of signaling pathways downstream of pattern recognition receptors that detect viral components, leading to the production of type I interferons (IFNs), which are essential for antiviral defense. genetex.comnih.govnih.gov However, dysregulated or sustained activation of TBK1 signaling can result in a hyper-inflammatory state, which is a key feature of severe viral diseases like COVID-19. genetex.comnih.gov
In the context of SARS-CoV-2 infection, while an initial IFN response is protective, a sustained or delayed IFN production in the lungs is thought to contribute to the hyper-inflammation and cytokine release syndrome observed in severe COVID-19 patients. nih.govresearchgate.net TBK1 signaling is implicated in this detrimental hyper-inflammation. nih.gov Studies have shown that SARS-CoV-2 infection can induce a pro-inflammatory cytokine response through the cGAS-STING pathway, which signals through TBK1. biorxiv.org Furthermore, the SARS-CoV-2 protein NSP9 has been found to promote cytokine production by interacting with and activating TBK1, which can exacerbate tissue damage. frontiersin.org
Inhibition of TBK1/IKKε has emerged as a potential therapeutic strategy to mitigate the immunopathology associated with severe SARS-CoV-2 infection. genetex.com In mouse models of SARS-CoV-2 infection, pharmacological inhibition of TBK1/IKKε has been shown to reduce virus-induced hyper-inflammation. genetex.comnih.gov For example, treatment with the TBK1/IKKε inhibitors idronoxil or MRT67307 suppressed TBK1/IKKε signaling and attenuated cellular and molecular lung inflammation in SARS-CoV-2-infected mice. genetex.comnih.gov This suggests that targeting TBK1 could be a more effective approach to minimize SARS-CoV-2-triggered pulmonary hyper-inflammation than directly inhibiting STING. genetex.com
Table 3: Research Findings on TBK1 Inhibition in Viral Pathogenesis Models
| Viral Model | Key Findings on TBK1's Role | Impact of TBK1 Inhibition (Inhibitor Used) | Citations |
|---|---|---|---|
| SARS-CoV-2 (in vitro/in vivo) | Sustained engagement of TBK1 is associated with damaging hyper-inflammation. SARS-CoV-2 protein NSP9 promotes cytokine production by activating TBK1. | Inhibition of TBK1/IKKε with idronoxil or MRT67307 reduces viral-induced hyper-inflammation and attenuates lung inflammation in mice. | frontiersin.orggenetex.comnih.gov |
| SARS-CoV-2 (in vitro) | Infection induces a pro-inflammatory cytokine response through the cGAS-STING pathway. | The STING inhibitor H-151, but not the TBK1 inhibitor amlexanox, significantly decreased TNF mRNA levels in infected cells. | biorxiv.org |
| General Viral Response | A crucial component of innate immune response, leading to type I IFN production. | Inhibition of TBK1 with BX795 significantly mitigated GSDMB-enhanced ISG induction in a model of MAVS-TBK1 signaling. | ersnet.org |
Potential in Neurodegenerative Disease Models
TBK1 has been implicated in the pathogenesis of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Alzheimer's disease (AD). aging-us.comacs.org Mutations in the TBK1 gene that lead to a loss of function are associated with an increased risk for ALS and FTD. aging-us.com
In the context of AD and other tauopathies, TBK1 has been identified as a tau-interacting partner. nih.gov Research has shown increased activation of TBK1 in the brains of individuals with AD and familial frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). nih.gov This increased TBK1 activity is thought to promote the hyperphosphorylation of tau, a key pathological hallmark of these diseases. nih.gov In a Drosophila model of tauopathy, activating a TBK1 ortholog led to tau hyperphosphorylation and enhanced neurodegeneration, while knockdown of the ortholog suppressed tau toxicity. nih.gov
The role of TBK1 in neuroinflammation is also a critical aspect of its involvement in neurodegenerative diseases. Reduced TBK1 activation has been linked to age-associated neuroinflammation. nih.gov In mouse models, heterozygous loss of Tbk1 has been shown to have opposing effects in the early and late stages of an ALS mouse model, suggesting a complex role in disease progression. rupress.org Furthermore, acute inhibition of TBK1/IKK-ε with amlexanox in a mouse model of focal traumatic brain injury resulted in a massive expansion of microglia with a phenotype resembling disease-associated microglia (DAM), which are abundant in AD and other neurodegenerative conditions, and an enhanced neuroinflammatory response. nih.govfrontiersin.org This suggests that the TBK1 pathway is critical in repressing neuroinflammation following brain injury. nih.gov
Table 4: Research Findings on TBK1 Inhibition in Neurodegenerative Disease Models
| Disease Model | Key Findings on TBK1's Role | Impact of TBK1 Modulation/Inhibition | Citations |
|---|---|---|---|
| Alzheimer's Disease (AD) and Tauopathies | TBK1 interacts with tau and its activation is increased in AD brain. Promotes hyperphosphorylation of tau. | In a Drosophila tauopathy model, knockdown of the TBK1 ortholog suppressed tau toxicity. | nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) / Frontotemporal Dementia (FTD) | Loss-of-function mutations are a cause of familial ALS and FTD. Haploinsufficiency leads to cognitive and locomotor deficits in mice. | In a mutant SOD1 mouse model of ALS, heterozygous deletion of Tbk1 had opposing effects on disease progression at different stages. | aging-us.comrupress.org |
| Traumatic Brain Injury (mouse model) | The TBK1/IKK-ε pathway is critical to repress neuroinflammation upon injury. | Acute inhibition with amlexanox led to a massive expansion of disease-associated microglia (DAM) and enhanced neuroinflammatory responses. | nih.govfrontiersin.org |
| Spinal Cord Injury (SCI) | TBK1 is involved in regulating the pathological process of inflammatory diseases in the central nervous system. | Inhibition of TBK1 with amlexanox after SCI inhibited astrocyte-mediated neuroinflammatory responses and enhanced neurological recovery. | researchgate.net |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amlexanox |
| BX795 |
| CYT387 |
| GSK 8612 |
| Idronoxil |
| MRT67307 |
| H-151 |
Methodological Approaches in Tbk1 Inhibitor 1 Research
In Vitro Experimental Models and Assays
In vitro studies are fundamental to understanding the direct effects of TBK1 inhibitor-1 on cellular processes. These experiments utilize cultured cells and biochemical assays to elucidate the inhibitor's mechanism of action and its impact on specific signaling pathways.
A diverse range of cell lines is employed to study the effects of TBK1 inhibitors, reflecting the broad involvement of TBK1 in various diseases. acs.org In cancer research, cell lines such as the human non-small cell lung cancer (NSCLC) lines A549 and Lewis Lung Carcinoma (LLC), pancreatic ductal adenocarcinoma (PDAC) lines, and glioblastoma (GBM) cell lines U87 and U138 are commonly used. medchemexpress.comaacrjournals.orgunime.it For instance, studies have used HEC-1A and Ishikawa endometrial cancer cells, as well as human embryonic kidney (HEK)-293T cells. ijbs.com In the context of immunology and inflammation, researchers utilize cell lines like the human monocytic cell line THP-1, Ramos B-lymphoma cells, and RAW 264.7 macrophage-like cells. medchemexpress.comnih.govbioworld.com Primary cells, including human peripheral blood mononuclear cells (PBMCs), bone-marrow-derived dendritic cells (BMDCs), and patient-derived cells from diseases like systemic lupus erythematosus (SLE) and scleroderma, provide a more physiologically relevant system for evaluating the inhibitor's effects. nih.govbioworld.commdpi.com The choice of cell line is crucial and often depends on the specific biological question being addressed, such as the role of TBK1 in KRAS-mutant cancers or in innate immune responses. aacrjournals.orgmdanderson.org
Table 1: Examples of Cell Lines Used in this compound Research
| Cell Line | Cell Type | Research Area |
| A549 | Human Lung Carcinoma | Cancer medchemexpress.com |
| LLC | Lewis Lung Carcinoma | Cancer medchemexpress.com |
| HEC-1A | Human Endometrial Adenocarcinoma | Cancer ijbs.com |
| Ishikawa | Human Endometrial Adenocarcinoma | Cancer ijbs.com |
| U87, U138 | Human Glioblastoma | Cancer unime.it |
| Panc 02.13 | Pancreatic Ductal Adenocarcinoma | Cancer aacrjournals.org |
| THP-1 | Human Monocytic | Immunology, Inflammation medchemexpress.comnih.govbioworld.com |
| Ramos | Human Burkitt's Lymphoma | Immunology nih.gov |
| RAW 264.7 | Mouse Macrophage | Immunology, Inflammation medchemexpress.com |
| HEK-293T | Human Embryonic Kidney | General/Molecular Biology ijbs.comcreative-biogene.com |
| PBMCs | Peripheral Blood Mononuclear Cells | Immunology, Disease Modeling nih.govbioworld.comacrabstracts.org |
| BMDCs | Bone-Marrow Derived Dendritic Cells | Immunology mdpi.com |
To dissect the molecular mechanisms of this compound, a suite of biochemical and molecular assays is employed.
Kinase Assays: These assays directly measure the enzymatic activity of TBK1 and the inhibitory potency of compounds. For example, the Chemi-Verse™ TBK1 Kinase Assay Kit and other luminescence-based assays like Kinase-Glo® MAX are used for screening and profiling applications. bpsbioscience.combpsbioscience.com These assays often utilize a recombinant TBK1 enzyme and a substrate, such as Myelin Basic Protein (MBP), to quantify kinase activity. bpsbioscience.com The inhibitory concentration (IC50) value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. For instance, TBK1-IN-1 was identified as a potent inhibitor with an IC50 of 22.4 nM. medchemexpress.com
Western Blotting: This technique is widely used to detect and quantify the levels of specific proteins and their phosphorylation status, which is a key indicator of kinase activity. For example, researchers use Western blotting to measure the phosphorylation of TBK1's downstream targets, such as IRF3 and p65 (a subunit of NF-κB). nih.govacrabstracts.org A reduction in the phosphorylated forms of these proteins in the presence of an inhibitor confirms its target engagement within the cell. aacrjournals.orgnih.gov It is also used to confirm the knockdown of TBK1 expression in genetic studies. ijbs.com
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): This method is used to measure the expression levels of specific genes. In TBK1 research, RT-qPCR is crucial for assessing the impact of inhibitors on the transcription of downstream target genes, such as those encoding type I interferons (e.g., IFNβ) and inflammatory cytokines (e.g., CXCL10). medchemexpress.comacs.org For example, studies have shown that TBK1 inhibitors can block the increased expression of IFN-β induced by stimuli like lipopolysaccharide (LPS). acs.org
Immunofluorescence: This cell-imaging technique allows for the visualization of the subcellular localization of proteins. It can be used to track the translocation of transcription factors like IRF3 from the cytoplasm to the nucleus, a critical step in its activation that is dependent on TBK1 phosphorylation. aacrjournals.org
Functional cell-based assays are essential for understanding the physiological consequences of TBK1 inhibition.
Proliferation Assays: These assays, such as the WST-8 assay, measure the effect of TBK1 inhibitors on cell growth. Studies have demonstrated that TBK1 knockdown or inhibition with compounds like amlexanox (B1666007) can significantly decrease the proliferation of cancer cells, including endometrial and lung cancer cells. medchemexpress.comijbs.com
Migration Assays: These assays assess the ability of cells to move, a key process in cancer metastasis. Inhibition of TBK1 has been shown to impede the migration of endometrial cancer cells. ijbs.com
Apoptosis Assays: These assays determine whether a compound induces programmed cell death. TBK1 is known to promote anti-apoptotic signaling, and its inhibition can lead to increased apoptosis in cancer cells. unime.itmdpi.com
Autophagy Flux Assays: Autophagy is a cellular degradation process that can either promote or suppress tumor growth. TBK1 is involved in regulating autophagy. unime.it Assays that measure autophagy flux are used to determine how TBK1 inhibitors affect this process. For example, studies have shown that the TBK1 inhibitor BX795 can reduce the levels of autophagy-related proteins like p62/SQSTM1 and Atg5/12. unime.it
Biochemical and Molecular Assays (e.g., Kinase Assays, Western Blotting, RT-qPCR, Immunofluorescence)
In Vivo Pre-clinical Animal Models
In vivo studies in animal models are a critical step in evaluating the therapeutic potential of TBK1 inhibitors, providing insights into their efficacy and biological effects in a whole-organism context.
Researchers have established various animal models to study the role of TBK1 in different diseases and to test the efficacy of its inhibitors.
Cancer Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. For example, xenograft experiments have shown that amlexanox treatment or TBK1 knockdown can suppress the growth of endometrial cancer tumors. ijbs.com Genetically engineered mouse models (GEMMs) that spontaneously develop tumors, such as KRAS-driven lung cancer models, are also invaluable for studying the role of TBK1 in tumorigenesis. mdanderson.orgjci.org Studies have also utilized models of Apc-mutated intestinal tumors. nih.gov
Inflammatory and Autoimmune Disease Models: Mouse models of autoimmune diseases are crucial for testing the therapeutic effects of TBK1 inhibitors. The TREX1 knockout mouse, which develops a lupus-like interferonopathy, is a key model. bioworld.comacrabstracts.orgnih.gov Other models include those for familial chilblain lupus (D18N mutant mice) and collagen-induced arthritis. domainex.co.uk Acute inflammation can be induced in mice through challenges with agents like lipopolysaccharide (LPS) or DMXAA. acrabstracts.orgdomainex.co.uk
In these animal models, the efficacy of TBK1 inhibitors is assessed through various biological outcomes.
Tumor Growth and Metastasis: In cancer models, the primary endpoints are often the reduction in tumor size and number, as well as the prevention of metastasis. mdanderson.orgjci.org For example, treatment with amlexanox has been shown to cause a steep reduction in the number and size of lung tumors in mice with KRAS-driven lung cancer. mdanderson.org
Inflammation and Immune Response: In models of inflammation and autoimmunity, researchers measure the levels of inflammatory cytokines (e.g., IFNβ, CXCL10, IL-1β) and the infiltration of immune cells into tissues. bioworld.comacrabstracts.orgnih.gov Inhibition of TBK1 has been shown to reduce the expression of interferon-stimulated genes (ISGs) and dampen inflammatory responses in these models. nih.govdomainex.co.uk Furthermore, studies have shown that TBK1 inhibition can enhance antitumor immunity by increasing the frequency of effector T cells and reducing immunosuppressive cells. mdanderson.org
Metabolic Effects: Given TBK1's role in metabolism, studies in diet-induced obesity models have assessed the effects of inhibitors on glucose metabolism, insulin (B600854) sensitivity, and hepatic steatosis. mdpi.com
Establishment of Disease Models for TBK1 Inhibition Studies
Computational and Structural Biology Techniques in this compound Research
Computational and structural biology techniques have become indispensable in the study and development of TANK-binding kinase 1 (TBK1) inhibitors. These methods provide critical insights into the molecular interactions, structure-activity relationships, and discovery of novel inhibitory compounds.
Molecular Docking and Dynamics Simulations for this compound Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between TBK1 and its inhibitors at an atomic level. acs.org These structure-based drug design methods are crucial for understanding the binding modes and affinities of small molecules to the active site of the TBK1 protein. acs.orgcas.org
Molecular docking predicts how a ligand (inhibitor) fits into the binding pocket of a receptor (TBK1) and estimates the binding affinity, often expressed as a docking score. acs.orgnih.gov For instance, in a study aimed at identifying novel TBK1 inhibitors, the crystal structure of TBK1 in complex with the known inhibitor BX795 (PDB ID: 4IM2) was utilized for docking studies. nih.govfrontiersin.org Computational approaches identified four new potential inhibitors with favorable glide docking scores ranging from -9.84 to -10.4 Kcal/mol. frontiersin.org These scores indicate a strong predicted binding affinity to the TBK1 active site. frontiersin.org
Molecular dynamics (MD) simulations further refine the static picture provided by docking. acs.orgcas.org By simulating the movements of atoms over time, MD simulations assess the stability of the protein-ligand complex and provide insights into the dynamic behavior that influences binding. acs.orgcas.org Researchers have used MD simulations to evaluate the stability of newly identified TBK1 inhibitors within the binding pocket. nih.gov Stable Root Mean Square Deviation (RMSD) plots and consistent hydrogen bond patterns observed during simulations suggest that the identified compounds form stable complexes with TBK1, reinforcing their potential as effective inhibitors. nih.govfrontiersin.org For example, extensive 200 ns MD simulations were used to confirm the stability of complexes formed between TBK1 and potential inhibitors ZINC02095133 and ZINC02130647. nih.gov
These simulations can also elucidate key amino acid residues involved in the interaction. For example, docking studies have shown that the carboxylate moieties of some inhibitors form strong interactions with residues like ASP-157 in the TBK1 active site. researchgate.net The combination of docking and MD simulations provides a detailed understanding of the structural basis for TBK1 inhibition, guiding the rational design of more potent and selective inhibitors. researchgate.nettandfonline.com
Table 1: Molecular Docking and Dynamics Simulation Data for Novel TBK1 Inhibitors
| Compound | Glide Docking Score (Kcal/mol) | Solvent Based Free Energy (Kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Molecule 1 | -10.4 | -48.78 | Not specified | frontiersin.org |
| Molecule 2 | -9.84 | -47.56 | Not specified | frontiersin.org |
| Molecule 3 | -10.03 | -46.78 | Not specified | frontiersin.org |
| Molecule 4 | -10.06 | -45.47 | Not specified | frontiersin.org |
| ZINC02095133 | Not specified | Not specified | Not specified | nih.gov |
| ZINC02130647 | Not specified | Not specified | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of compounds to their biological activity. cas.orgnih.gov In the context of TBK1 inhibitor research, QSAR models are developed to predict the inhibitory potency (often measured as IC50 values) of new or untested compounds based on their molecular features. acs.orgcas.org This approach is a cornerstone of ligand-based drug design. acs.org
The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its structure. acs.org To build a QSAR model, a dataset of known TBK1 inhibitors with experimentally determined IC50 values is assembled. acs.orgnih.gov For each compound in this training set, a set of molecular descriptors is calculated. acs.orgnih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Machine learning algorithms are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. acs.orgnih.gov Various machine learning techniques have been explored to create robust QSAR models for TBK1 inhibitors. acs.orgnih.gov The goal is to develop predictive models that can be used to screen large chemical libraries and prioritize compounds for synthesis and experimental testing. nih.gov
An important aspect of QSAR modeling is defining the "applicability domain," which represents the chemical space for which the model's predictions are reliable. cas.org The Williams plot is a graphical tool used for this purpose, plotting leverage against standardized residuals to identify outliers and influential compounds. cas.org By ensuring that new molecules fall within this domain, researchers can have greater confidence in the predicted IC50 values. cas.org Successful QSAR models can significantly accelerate the drug discovery process by identifying promising candidates and providing insights into the structural features that are crucial for potent TBK1 inhibition. acs.orgnih.gov
Table 2: Top Molecular Descriptors in a TBK1 QSAR Model
| Molecular Descriptor Family | Description | Importance in Model | Reference |
|---|---|---|---|
| CAS Fingerprint | Proprietary fingerprint comprising over 7,000 molecular features. | High | acs.org |
| CAS Fragment–Functionality | Proprietary analysis based on structural fragments and their functionalities. | High | acs.org |
| Morgan Fingerprint | Hashed circular fingerprint generated using the RDKit library (radius = 2). | High | acs.org |
Virtual Screening and Machine Learning Approaches in Inhibitor Discovery
Virtual screening and machine learning are increasingly integrated into computational drug discovery workflows to identify novel TBK1 inhibitors from vast chemical databases. nih.govfrontiersin.org These approaches offer a time and cost-effective alternative to traditional high-throughput screening.
Virtual screening can be broadly categorized into structure-based and ligand-based methods. cas.org Structure-based virtual screening utilizes docking simulations to screen large libraries of compounds against the three-dimensional structure of TBK1. cas.orgnih.gov In one such study, a comprehensive screening of the ZINC database was performed to find compounds with a high binding affinity for TBK1, using molecular docking as the primary filter. nih.gov
Ligand-based methods, such as pharmacophore modeling and similarity searching, are used when a high-resolution structure of the target is not available or as a complementary approach. acs.orgcas.org Pharmacophore models define the essential three-dimensional arrangement of chemical features required for a molecule to bind to TBK1. cas.org These models are then used as queries to search for matching compounds in chemical databases. nih.gov
Machine learning techniques are revolutionizing virtual screening by building predictive models that can rapidly classify compounds as active or inactive. frontiersin.orgnih.gov These models are trained on data from known TBK1 inhibitors and non-inhibitors. frontiersin.org For example, a machine learning-assisted approach successfully filtered a database of over 20 million compounds from the ZINC database. frontiersin.org An initial pharmacophore-based screening reduced the search space to 6.59%, and subsequent machine learning-based filtering further narrowed it down to just 0.66% of the original size, leading to the identification of four novel inhibitor candidates. frontiersin.org
Deep learning, a subset of machine learning, has also been applied to the discovery of TBK1 inhibitors. researchgate.net Generative deep learning models, such as conditional recurrent neural networks, can design novel molecules tailored to a specific biological target like TBK1. researchgate.net These advanced computational strategies are powerful tools for navigating the vast chemical space and accelerating the discovery of new, potent, and selective TBK1 inhibitors. frontiersin.orgresearchgate.net
Challenges and Future Directions in Tbk1 Inhibitor 1 Research
Addressing Selectivity and Off-Target Effects of TBK1 Inhibitor-1
A primary challenge in the development of TBK1 inhibitors is achieving sufficient selectivity to minimize off-target effects and potential toxicities ambeed.commrc.ac.uknih.gov. TBK1 shares structural similarities with other kinases, particularly IκB kinase epsilon (IKKε), making the development of compounds that selectively inhibit TBK1 without interfering with IKKε or other kinases difficult aacrjournals.orgresearchgate.netsun-shinechem.comresearchgate.netnih.gov. Many currently reported small molecule inhibitors are dual-targeted inhibitors of both TBK1 and IKKε due to this high structural similarity aacrjournals.org.
Off-target effects can lead to an undesirable narrow therapeutic index selleckchem.comacs.org. For instance, historically, active-site inhibitors of the cGAS/TBK1/STING pathway have faced difficulties due to inadequate selectivity selleckchem.comacs.org. Future research aims to overcome these challenges by designing compounds that specifically inhibit TBK1's pathological functions while sparing its essential physiological roles, such as beneficial antiviral functions and maintenance of autophagy mrc.ac.ukselleckchem.comacs.org.
Strategies for Enhancing Potency and Specificity of this compound
Enhancing the potency and specificity of this compound and other TBK1 inhibitors is a critical area of research. Potency is often quantified by the half-maximal inhibitory concentration (IC50) value, with lower IC50 values indicating higher potency ambeed.comnih.gov.
Strategies employed to improve these characteristics include:
Medicinal Chemistry Approaches and Structure-Activity Relationship (SAR) Studies: These methods involve systematically modifying the chemical structure of lead compounds to identify key structural features that contribute to improved binding affinity and selectivity for TBK1 nih.gov. For example, variations of a 2,4,6-substituted pyrimidine (B1678525) scaffold have resulted in improved potency nih.gov. The crystal structure of TBK1 in complex with inhibitors like BX795 has provided a structural basis for these medicinal chemistry efforts nih.gov.
Computational and AI-Integrated Drug Design: Computer-aided drug design (CADD) techniques, including quantitative structure-activity relationship (QSAR) modeling and machine learning approaches, are increasingly utilized to identify potential TBK1 inhibitors with improved specificity and efficacy ambeed.comnih.gov. These methods enable researchers to screen vast chemical databases and predict IC50 values, thereby accelerating the identification of promising drug candidates nih.gov.
Exosite Targeting: A novel approach involves targeting exosites, which are unique small-molecule binding pockets distinct from traditional active and allosteric sites selleckchem.comacs.org. This strategy aims to disrupt specific pathological interactions, such as STING-mediated TBK1 activation, while preserving the beneficial functions of the kinase, thereby improving the therapeutic window selleckchem.comacs.org. Novel exosite inhibitors (EXO-TBKis) have shown promise in selectively and potently inhibiting the TBK1/STING pathway selleckchem.comacs.org.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are small molecules designed to induce the degradation of target proteins rather than just inhibiting their activity. This approach offers a high degree of specificity towards TBK1, even over closely related kinases like IKKε, which has 65% sequence homology with TBK1. TBK1 PROTAC degraders, such as TBK1 PROTAC 3i, have been developed to evaluate TBK1 as a target in mutant KRAS cancer cells.
The pursuit of highly potent and selective TBK1 inhibitors is crucial for their successful translation into clinical applications.
Development of Cell-Specific TBK1 Inhibition Strategies
Given that total knockout of TBK1 has been shown to cause embryonic lethality in mice, there is a clear need for developing cell-specific TBK1 inhibition strategies aacrjournals.org. Unselective inhibition across all cell types could lead to unpredictable results due to the varying roles of TBK1 in regulating inflammatory responses in different cell types aacrjournals.org.
Future research is directed towards optimizing and investigating highly selective cell-specific TBK1 inhibitors aacrjournals.org. This involves designing inhibitors that can target the expression of specific genes or proteins to achieve selective inhibition of particular cells, based on differences in their gene expression patterns aacrjournals.org. Cell-specific knockout studies in adipocytes, hepatocytes, intestinal epithelial cells (IEC), dendritic cells, B cells, T cells, and myeloid cells have already demonstrated the involvement of TBK1 in regulating inflammatory responses within these specific cell types aacrjournals.org.
Investigation of Synergistic Therapeutic Combinations with this compound
Investigation into synergistic therapeutic combinations with this compound and other TBK1 inhibitors is a promising avenue to enhance efficacy and overcome resistance in various diseases. TBK1 inhibition alone may not be sufficient to restrain the growth of most cancers, suggesting that combination strategies will likely be necessary.
Key areas of investigation for synergistic combinations include:
Oncolytic Virotherapy (OVs): TBK1 inhibition has been shown to potentiate oncolytic virotherapy, particularly in chemo-resistant colorectal cancer (CRC). TBK1 inhibition can enhance intratumor viral replication and direct oncolysis in vitro, and augment antitumor immunity elicited by OVs in vivo. This combination can reshape the tumor immune microenvironment, specifically activating natural killer (NK) cell responses, which are crucial for the synergistic therapeutic activity.
Chemotherapy: TBK1 inhibitors have demonstrated synergistic effects with traditional chemotherapeutic agents. For instance, sunitinib (B231) (a TBK1 inhibitor) and sorafenib (B1663141) (an EGFR inhibitor) have shown potent synergism with gemcitabine (B846) in pancreatic cancer stem cells (PCSCs) that exhibit chemoresistance. This synergism was correlated with the inhibition of the cancer stem cell biomarker NANOG, suggesting a potential strategy to overcome chemoresistance.
Immune Checkpoint Blockade (ICB): TBK1 has emerged as a cancer cell immune evasion gene, and its inhibition can enhance the response to ICB, such as PD-1 blockade sun-shinechem.com. Targeting TBK1 can sensitize cancer cells to inflammatory cell death induced by immune cell-derived cytokines and augment the anti-tumor function of tumor-infiltrating lymphoid and myeloid cells. For example, TBK1/IKKε-IN-5, a dual TBK1 and IKKε inhibitor, has been shown to enhance the response to PD-1 blockade and induce immune memory in mice sun-shinechem.com.
These combination strategies aim to leverage the multifaceted roles of TBK1 in disease pathogenesis to achieve more robust and durable therapeutic outcomes.
Emerging Research Avenues for this compound
Emerging research avenues for this compound are expanding beyond its traditional roles, driven by a deeper understanding of TBK1's complex involvement in cellular biology and disease.
Cancer Immunobiology: TBK1 is increasingly recognized for its emerging roles in cancer immunobiology, particularly as a cancer cell intrinsic immune evasion gene. Future research focuses on understanding the tumor-intrinsic and tumor-extrinsic roles and regulation of TBK1 in cancer, and its specific contribution to promoting immune evasion. This includes investigating how TBK1 inhibition remodels the tumor microenvironment and renders cancer cells more sensitive to immune attack.
Targeting Specific Pathways in Autoimmune Diseases: The aberrant activation of the cGAS-STING-TBK1 axis is strongly linked to various autoimmune diseases acs.org. Emerging strategies involve the development of highly selective TBK1 inhibitors that disrupt STING-mediated TBK1 activation while preserving beneficial antiviral and autophagy functions selleckchem.comacs.org. This targeted exosite inhibition of STING activation of TBK1 offers a promising mechanism for treating autoimmune diseases like Systemic Lupus Erythematosus (SLE), Cutaneous Lupus Erythematosus (CLE), Systemic Sclerosis (SSc), and Sjögren's Syndrome selleckchem.comacs.org.
Computational Drug Discovery and AI: The application of computational methods and artificial intelligence (AI) is an accelerating research avenue for identifying novel TBK1 inhibitors with improved specificity and efficacy nih.gov. This includes virtual screening, machine learning-assisted approaches, and quantitative structure-activity relationship (QSAR) modeling to predict and optimize potential drug candidates ambeed.comnih.gov.
Understanding Context-Dependent Roles: Further research is needed to fully delineate the context-dependent roles of TBK1 in various cellular processes and disease states. This includes understanding how TBK1's diverse functions in inflammation, cell cycle, autophagy, energy homeostasis, and cell death can be selectively modulated for therapeutic benefit.
These emerging research directions highlight the dynamic and evolving landscape of this compound research, with a focus on precision targeting and combination therapies to address complex diseases.
Q & A
Q. What experimental assays are most reliable for evaluating the inhibitory activity of TBK1 inhibitor-1 in vitro?
Methodological Answer: Kinase activity assays, such as radioactive ATP incorporation or fluorescence-based assays (e.g., ADP-Glo™), are standard for measuring TBK1 inhibition. Structural insights from cryo-EM studies of TBK1 complexes (e.g., STING-TBK1 interactions) can guide assay optimization by identifying key binding residues . Dose-response curves and IC50 calculations should be validated using orthogonal methods (e.g., Western blotting for phospho-TBK1 substrates) to confirm target engagement .
Q. How can researchers validate TBK1 as a therapeutic target in disease models using this compound?
Methodological Answer: Use genetic knockdown/knockout models (e.g., siRNA or CRISPR-Cas9) to compare phenotypic outcomes with pharmacological inhibition. For example, in cancer models, monitor tumor growth suppression and immune cell infiltration post-TBK1 inhibitor-1 treatment, cross-referenced with Tbk1-deficient models. Ensure consistency in pathways like mTORC1-Raptor or STING signaling .
Q. What are the critical controls for ensuring specificity of this compound in cellular assays?
Methodological Answer: Include off-target kinase panels to assess selectivity and use inactive enantiomers of the inhibitor as negative controls. Co-treatment with TBK1-overexpressing constructs can rescue phenotypic effects if the inhibitor is specific. Additionally, monitor downstream markers (e.g., IRF3 phosphorylation for STING pathway validation) .
Advanced Research Questions
Q. How can structural biology techniques resolve conflicting data on TBK1’s role in distinct signaling pathways (e.g., mTORC1 vs. STING)?
Methodological Answer: Cryo-EM and co-immunoprecipitation (Co-IP) studies can map TBK1’s interaction interfaces with proteins like Raptor (mTORC1) or STING. For example, reconstitute TBK1 complexes in vitro and analyze binding flexibility using 3D classification in cryo-EM . Compare interaction dynamics under different stimuli (e.g., EGF vs. immune agonists) to identify context-dependent binding partners .
Q. What strategies mitigate variability in this compound efficacy across different cell lines or in vivo models?
Methodological Answer: Conduct transcriptomic/proteomic profiling to identify baseline TBK1 activity and compensatory pathways (e.g., IKKε). Use isogenic cell lines with TBK1 mutations to isolate inhibitor effects. For in vivo studies, standardize dosing regimens and monitor pharmacokinetic parameters (e.g., plasma half-life) to account for metabolic differences .
Q. How should researchers address contradictory findings in this compound’s impact on pro-inflammatory vs. immunosuppressive outcomes?
Methodological Answer: Contextualize results using pathway-specific readouts. For instance, in autoimmune models, focus on IRF3/NF-κB activation, while in cancer models, assess PD-L1 expression and T-cell exhaustion markers. Meta-analyses of public datasets (e.g., GEO) can identify disease-specific TBK1 interactomes .
Q. What computational tools are effective for optimizing this compound’s binding affinity while minimizing off-target effects?
Methodological Answer: Molecular dynamics simulations and machine learning models (e.g., AlphaFold2) can predict TBK1-inhibitor binding conformations. Use scaffold-hopping algorithms to design derivatives with improved selectivity, validated by kinase profiling assays .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?
Methodological Answer: Apply FINER to prioritize questions like:
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in high-throughput screens?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Incorporate Bayesian hierarchical models to account for plate-to-plate variability. Validate with bootstrap resampling .
Reproducibility and Reporting
Q. How should experimental details for this compound studies be documented to ensure reproducibility?
Methodological Answer: Follow guidelines for rigorous reporting:
Q. What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target modulation. Use isotopic tracing (e.g., ¹⁸O-labeled ATP) in tissue samples to confirm on-target inhibition .
Ethical and Translational Considerations
Q. How can researchers ethically justify this compound studies in models with immune-related adverse effects?
Methodological Answer: Preclinical trials should adhere to ARRIVE 2.0 guidelines, including humane endpoints and power calculations to minimize animal use. For clinical translation, reference IND application templates for toxicology and prior human experience summaries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
